molecular formula C9H11NO2 B1337755 L-Phenylalanine-2-d1 CAS No. 54793-54-3

L-Phenylalanine-2-d1

Cat. No. B1337755
CAS RN: 54793-54-3
M. Wt: 166.19 g/mol
InChI Key: COLNVLDHVKWLRT-ZXEPEWCSSA-N
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Description

L-Phenylalanine (Phe) is an aromatic amino acid that plays a crucial role in various biological processes. It is essential for the synthesis of proteins and other important molecules such as catecholamine and melanin, and serves as a precursor for the amino acid L-tyrosine (Tyr)10. The deuterated form, L-phenylalanine-d8, has been used to study molecular dynamics in different environments .

Synthesis Analysis

The synthesis of L-phenylalanine derivatives and analogs can be achieved through various methods. For instance, L-phenylalanine cyclohexylamide has been used as a chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids . Additionally, metabolic engineering and protein-directed evolution have been employed to increase the yield of L-phenylalanine synthesized from glucose in Escherichia coli .

Molecular Structure Analysis

The molecular structure of L-phenylalanine has been extensively studied using different spectroscopic and computational methods. Resonant two-photon ionization studies have provided insights into the excitation spectra of Phe and its hydrated clusters . Infrared-ultraviolet double resonance spectroscopy and ab initio calculations have revealed the conformations and vibrations of L-phenylalanine-water clusters . Moreover, semi-empirical and density functional theory models have been used to calculate optimized structures and geometric parameters of Phe10.

Chemical Reactions Analysis

L-phenylalanine is involved in various chemical reactions. For example, phenylalanine ammonia-lyase can convert phenylalanine analogs into cinnamate analogs . The study of such reactions provides insights into the enzyme's substrate specificity and the electronic effects of different substituents on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-phenylalanine are influenced by its interactions with other molecules. The hydration profiles of aromatic amino acids like L-phenylalanine have been characterized, showing that water molecules preferentially bind to the carbonyl oxygen and the carboxyl hydrogen in a bridged hydrogen-bonded conformation . The dynamics of deuterated L-phenylalanine in different phases of a lyotropic system have been investigated using deuterium NMR relaxation studies, revealing information about internal and overall molecular motions .

The polymorphism of L-phenylalanine has also been a subject of interest, with studies documenting the existence of multiple solid-state forms and their structural complexity . Additionally, molecular aggregation in crystalline complexes of L-phenylalanine with other amino acids has been analyzed, showing that the structure-directing properties of phenylalanine are similar to those of other hydrophobic amino acids .

Scientific Research Applications

Metabolic Engineering for L-Phenylalanine Production

Improving L-Phenylalanine Biosynthesis : Research has focused on enhancing the production of L-Phenylalanine in E. coli by identifying key enzymes within the shikimate pathway. By quantitatively investigating the biosynthesis process and manipulating enzyme concentrations, significant increases in phenylalanine yield were achieved. This approach underscores the potential for metabolic engineering in optimizing amino acid production, which is essential for both food and medicinal applications (Ding et al., 2016).

Chiral Recognition and Sensing

Enantioselective Recognition of Phenylalanine : The development of chiral fluorescent sensors for high enantioselective recognition of D- and L-phenylalanine showcases the application of L-Phenylalanine-2-d1 in analytical chemistry. Such sensors are crucial for distinguishing between the biologically active L-form, which is essential for protein synthesis and neurotransmitter production, and the D-form, highlighting the significance of stereochemistry in biological processes and the potential for clinical diagnostics (Zhang et al., 2022).

Genetic Engineering for Enhanced Production

Genetic Manipulation of Microbial Strains : Studies have genetically engineered Escherichia coli to increase L-Phenylalanine production. By inactivating competing pathways and optimizing gene expression for critical enzymes, researchers have been able to significantly boost L-Phenylalanine yields. This not only demonstrates the power of genetic engineering in industrial biotechnology but also its role in efficiently producing essential amino acids and their derivatives for commercial use (Liu et al., 2018).

Safety And Hazards

L-Phenylalanine-2-d1 may cause irritation of the digestive tract and may be harmful if swallowed. It may also cause respiratory tract irritation and may be harmful if inhaled . It is advised to avoid contact with skin, eyes, or clothing and not to eat, drink, or smoke when using this product .

Future Directions

Due to the potential existence of toxic byproducts in 2-PE resulting from chemical synthesis, the demand for “natural” 2-PE through biotransformation is increasing. L-Phenylalanine is used as the precursor for the biosynthesis of 2-PE through the Ehrlich pathway by Saccharomyces cerevisiae .

properties

IUPAC Name

(2S)-2-amino-2-deuterio-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-ZXEPEWCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443651
Record name L-Phenylalanine-2-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine-2-d1

CAS RN

54793-54-3
Record name L-Phenylalanine-2-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
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Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
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Yield
90%

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